Cas no 70187-44-9 (3-fluoro-3-nitrooxetane)

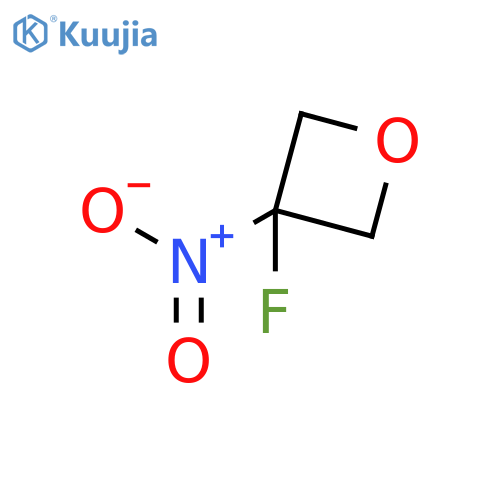

3-fluoro-3-nitrooxetane structure

商品名:3-fluoro-3-nitrooxetane

3-fluoro-3-nitrooxetane 化学的及び物理的性質

名前と識別子

-

- 3-fluoro-3-nitrooxetane

- AB71737

- CTK8D4159

- HT168

- OXETANE, 3-FLUORO-3-NITRO-

- RP08132

- AKOS015833441

- SCHEMBL11422486

- AM20020045

- CS-0454997

- 70187-44-9

- 3-Fluoro-3-nitro-oxetane

- J-512468

- DTXSID90506788

- FT-0685164

-

- MDL: MFCD17170026

- インチ: InChI=1S/C3H4FNO3/c4-3(5(6)7)1-8-2-3/h1-2H2

- InChIKey: KCZHGYABOZIKBY-UHFFFAOYSA-N

- ほほえんだ: C1C(CO1)(F)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 121.01752

- どういたいしつりょう: 121.01752115g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 55Ų

じっけんとくせい

- 密度みつど: 1.44±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 31 ºC (1.5 Torr)

- フラッシュポイント: 50.1±27.3 ºC,

- 屈折率: 1.431

- ようかいど: 可溶性(137 g/l)(25ºC)、

- PSA: 52.37

3-fluoro-3-nitrooxetane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525664-250mg |

3-Fluoro-3-nitrooxetane |

70187-44-9 | 98% | 250mg |

¥6120.00 | 2024-05-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525664-500mg |

3-Fluoro-3-nitrooxetane |

70187-44-9 | 98% | 500mg |

¥10648.00 | 2024-05-03 | |

| TRC | F059905-50mg |

3-Fluoro-3-nitrooxetane |

70187-44-9 | 50mg |

$ 760.00 | 2022-06-05 | ||

| TRC | F059905-25mg |

3-Fluoro-3-nitrooxetane |

70187-44-9 | 25mg |

$ 455.00 | 2022-06-05 |

3-fluoro-3-nitrooxetane 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

70187-44-9 (3-fluoro-3-nitrooxetane) 関連製品

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量